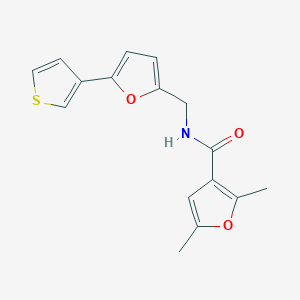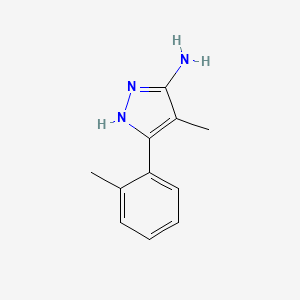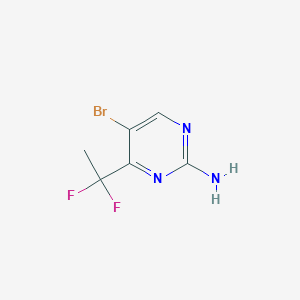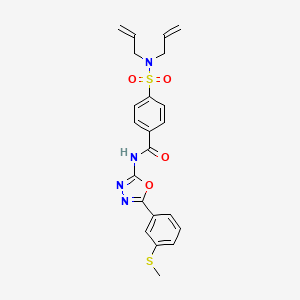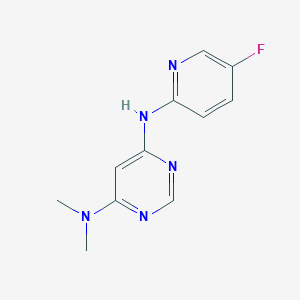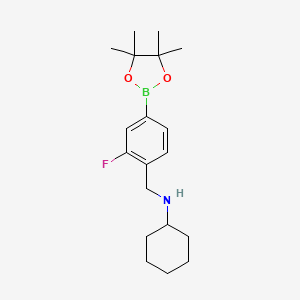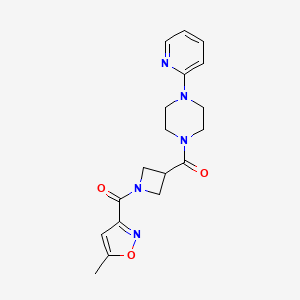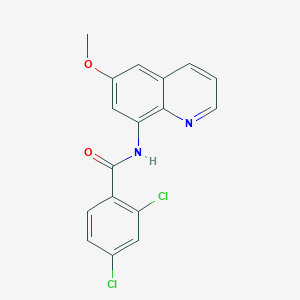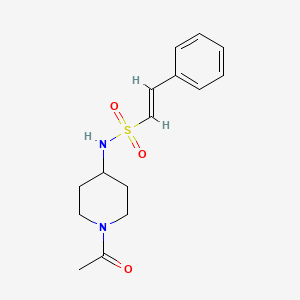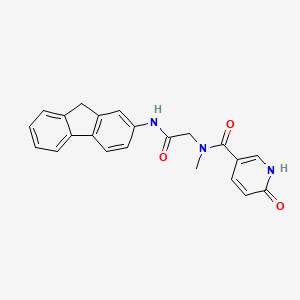
N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H19N3O3 and its molecular weight is 373.412. The purity is usually 95%.
BenchChem offers high-quality N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been synthesized through multi-component reactions involving malonamide, aldehyde, and malononitrile in water, showcasing its potential in the development of compounds with non-linear optical (NLO) properties and potential anticancer activity. The compounds show remarkable interactions near the colchicines binding site of tubulin, which may contribute to the inhibition of tubulin polymerization (Jayarajan et al., 2019).
Molecular Docking and Computational Studies
Computational chemistry methods have been employed to support the synthesis process and characterization, with NLO properties and molecular docking analyses highlighting the compound's interactions with biological targets. This indicates its utility in designing molecules with specific biological activities (Jayarajan et al., 2019).
Structural Analysis
X-ray diffraction has been used to study the molecular and crystal structures of derivatives, including their hydrogen bonding interactions and the effect on molecular packing in crystals. Such analyses provide insights into the compound's chemical behavior and potential applications in material science (Feklicheva et al., 2019).
Antimicrobial and Antifungal Activities
Derivatives of the compound have been synthesized and evaluated for their antimicrobial and antifungal properties, indicating the compound's potential as a lead structure for developing new therapeutic agents. Some derivatives have shown promising activity, comparable to existing drugs, highlighting their significance in medicinal chemistry (El-Sehrawi et al., 2015).
Safety And Hazards
The safety and hazards associated with a compound depend on its structure and the groups it contains. It’s important to refer to the material safety data sheet (MSDS) for specific compounds4.
Orientations Futures
Fluorene derivatives continue to be a topic of research due to their interesting properties. Future research may focus on developing new synthesis methods, exploring their reactivity, or finding new applications3.
Please note that this is a general analysis based on the fluorene group and may not apply to your specific compound. For a detailed analysis, more specific information or studies on the compound would be needed.
Propriétés
IUPAC Name |
N-[2-(9H-fluoren-2-ylamino)-2-oxoethyl]-N-methyl-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-25(22(28)15-6-9-20(26)23-12-15)13-21(27)24-17-7-8-19-16(11-17)10-14-4-2-3-5-18(14)19/h2-9,11-12H,10,13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELCBMOWVCIPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


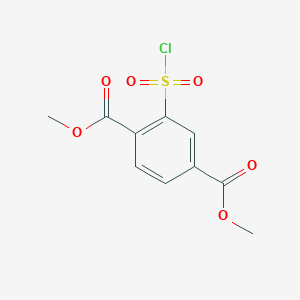
![Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2626197.png)
![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2626199.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-fluorobenzoate](/img/structure/B2626201.png)
